molecular formula C18H18BrN7S B10940656 N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10940656
M. Wt: 444.4 g/mol
InChI Key: QLBDTWMLMGMPNP-UHFFFAOYSA-N
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Description

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine: is a complex organic compound that features a unique combination of pyrazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Preparation of Thiadiazole Intermediate: The thiadiazole ring is typically formed by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the pyrazole and thiadiazole intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Halogen substitution reactions can occur at the bromine site using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or cyanide substituted products.

Scientific Research Applications

N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine
  • **N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine

Uniqueness

The uniqueness of N-(1-Benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine lies in its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18BrN7S

Molecular Weight

444.4 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18BrN7S/c1-12-17(19)13(2)26(23-12)11-16-21-22-18(27-16)20-15-8-9-25(24-15)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,20,22,24)

InChI Key

QLBDTWMLMGMPNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C)Br

Origin of Product

United States

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